molecular formula C8H8N2O5 B8571880 2-Amino-5-methoxy-3-nitrobenzoic acid

2-Amino-5-methoxy-3-nitrobenzoic acid

Cat. No.: B8571880
M. Wt: 212.16 g/mol
InChI Key: ZCTUZOIFAUHVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a methoxy group at the 5-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-3-nitrobenzoic acid typically involves the nitration of 2-Amino-5-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Major Products Formed

    Reduction: 2-Amino-5-methoxy-3-amino-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Nitroso-5-methoxy-3-nitro-benzoic acid or 2-Nitro-5-methoxy-3-nitro-benzoic acid.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors. The molecular targets and pathways involved would vary based on the final compound synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methoxy-3-nitrobenzoic acid is unique due to the presence of both an amino group and a nitro group on the benzoic acid core, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-amino-5-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O5/c1-15-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12)

InChI Key

ZCTUZOIFAUHVND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 5-methoxy-7-nitro-1H-indole-2,3-dione (3 g, 13.5 mmol) in aqueous 2N NaOH solution (30 mL), was added an aq. Solution of 33% hydrogen peroxide (3 mL) slowly at 0° C. After completion of the addition, the reaction mixture was stirred at room temperature for 4 h. After completion of the reaction, the reaction mixture was acidified with 2N HCl at 0° C. The resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid which was directly used for the next reaction.
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3 g
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3 mL
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30 mL
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0 (± 1) mol
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